D-[2-²H]glucose serves as a bioisosteric tracer for probing glucose uptake and downstream metabolism in the mammalian brain. Upon systemic administration, it crosses the blood-brain barrier via glucose transporters (GLUTs) and undergoes phosphorylation by hexokinase, initiating glycolysis. The deuterium nuclei at the C2 position provide a direct MR-detectable signal without background interference due to deuterium’s low natural abundance (0.01%). Unlike steady-state ¹H MRS, DMI captures dynamic metabolic fluxes by tracking deuterium incorporation into:
Table 1: Key Metabolites Detected in D-[2-²H]Glucose DMI
Metabolite | Chemical Shift (ppm) | Metabolic Pathway | Typical Detection Timeframe |
---|---|---|---|
Glucose-²H | 3.7–3.9 | Glucose transport | 5–30 min post-administration |
Lactate-²H | 1.3 | Glycolysis | 15–90 min post-administration |
Glx-²H | 2.2–2.4 | TCA cycle | 30–120 min post-administration |
HOD | 4.7 | Tissue water | Persistent signal |
Spatial resolution of 2–3 mm³ in animal models and 20 mm³ in human brains has been achieved using 3D chemical shift imaging, enabling volumetric mapping of glycolytic and oxidative hotspots in gliomas versus normal parenchyma [1] [6]. Crucially, D-[2-²H]glucose’s molecular homology to endogenous glucose ensures identical transport kinetics and enzymatic processing, bypassing the metabolic trapping artifacts seen with modified tracers like 2-DG [4] [9].
While [¹⁸F]FDG PET remains the clinical gold standard for glucose uptake mapping, D-[2-²H]glucose DMI offers distinct advantages in metabolic pathway resolution:
• Mechanistic Depth:
[¹⁸F]FDG only visualizes uptake and phosphorylation (hexokinase step), whereas DMI traces downstream conversion to lactate, glutamate, and glutamine. This enables differentiation between hypermetabolic states (e.g., tumor glycolysis) and metabolic arrest (e.g., post-ischemia) through lactate/Glx ratios [1] [9].
• Quantitative Limitations of PET:
The lumped constant (LC) used to convert [¹⁸F]FDG uptake to glucose metabolic rates (CMRGlc) exhibits spatial/temporal variability in pathologies. Tumors show LC variations up to 40% during progression, compromising quantification accuracy. DMI bypasses this by directly measuring CMRGlc via kinetic modeling of deuterated glucose and its products [2] [4].
• SGLT Transporter Blindness:
[¹⁸F]FDG is not a substrate for sodium-glucose cotransporters (SGLTs), which are increasingly implicated in brain and tumor metabolism. D-[2-²H]glucose’s native structure allows transport via both GLUTs and SGLTs, providing a more complete transport map [2].
Table 2: DMI vs. [¹⁸F]FDG PET Performance Metrics
Parameter | D-[2-²H]Glucose DMI | [¹⁸F]FDG PET |
---|---|---|
Spatial resolution | 20 mm³ (clinical) | 4–5 mm³ |
Metabolic coverage | Uptake + full glycolysis + TCA | Uptake + phosphorylation only |
Ionizing radiation | None | 3–5 mSv per scan |
Temporal resolution | Minutes to hours | Seconds (but requires ~60 min uptake) |
Substrate cost | ~$500/dose (non-radioactive) | ~$1,000/dose (radioactive) |
Quantitative robustness | LC-independent | LC-dependent (variable in disease) |
DMI’s ability to resolve anaerobic vs. oxidative fates of glucose makes it superior for monitoring therapeutic metabolic arrest, such as glycolytic inhibition in tumors or post-stroke penumbral viability [1] [6] [9].
Deuterium’s low gyromagnetic ratio (6.5× lower than ¹H) and quadrupolar relaxation pose SNR challenges. Advanced RF pulse strategies overcome these limitations:
• Multiband Excitation:
Frequency-swept composite pulses (e.g., hyperbolic secant adiabatic pulses) selectively excite the 3–4 ppm spectral window containing glucose, lactate, and Glx, while suppressing the dominant HOD signal at 4.7 ppm. This reduces dynamic range requirements and improves metabolite visibility [1] [8].
• bSSFP Acquisition:
Balanced steady-state free precession sequences leverage deuterium’s short T1 (50–350 ms) for rapid, high-SNR imaging. A spectrally selective bSSFP variant achieved 0.5 µL voxels in murine brains using a 300 ms TR and flip angles >90° [8] [10].
• Hardware Optimization:
Clinical MR systems repurpose the deuterium lock channel for excitation/detection, requiring only a switch to alternate between locking and decoupling modes. Pulse calibration employs benzene-d6 phantoms (C₆D₆ at 7.28 ppm) with sequences like decp902hf4
to optimize 90° pulse widths (typically 50–300 µs) [3].
Key equations for RF pulse design:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1